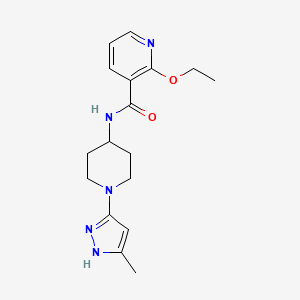

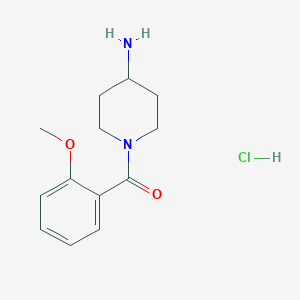

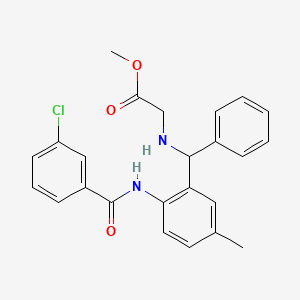

(4-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone hydrochloride (AMP) is a synthetic compound that is used in a variety of scientific research applications. AMP is a potent and selective agonist of the muscarinic acetylcholine receptor, with a high affinity for the M3 subtype. It has been used in a variety of research studies to study the effects of cholinergic signaling in the brain and other organs. Additionally, AMP has been studied in the context of drug development and drug delivery, as well as in the study of disease pathology and pharmacology.

Aplicaciones Científicas De Investigación

Crystal Structure and Non-linear Optical Properties

Research has identified that derivatives similar to "(4-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone hydrochloride" exhibit unique crystal structures and properties. For instance, the study of crystal structures involving hydroxypiperidin-1-yl and piperidin-1-yl substituents on a common phenylmethanone component reveals significant intermolecular hydrogen bonding, influencing the formation of chains extending along the crystal axis (Revathi et al., 2015). Additionally, derivatives have been synthesized to explore non-linear optical properties, with findings indicating potential for device application due to their hardness and SHG efficiency (Revathi et al., 2018).

Receptor Antagonism and Therapeutic Applications

Another area of research focuses on receptor antagonism, where derivatives of "(4-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone hydrochloride" have been identified as potent NMDA receptor antagonists, particularly targeting the NR2B subunit. These findings suggest therapeutic potentials in addressing conditions like hyperalgesia (Borza et al., 2007).

PET Imaging in Parkinson's Disease

The compound has also been utilized in the synthesis of potential PET imaging agents for the LRRK2 enzyme in Parkinson's disease. This application underscores the compound's relevance in neurodegenerative disease research and diagnostics (Wang et al., 2017).

Propiedades

IUPAC Name |

(4-aminopiperidin-1-yl)-(2-methoxyphenyl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)13(16)15-8-6-10(14)7-9-15;/h2-5,10H,6-9,14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHMUVYPAPLJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCC(CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)

methanone](/img/structure/B2698647.png)

![1-(2-methoxyethyl)-3,9-dimethyl-7-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2698648.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2698649.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2698653.png)